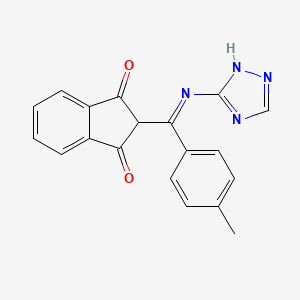

![molecular formula C18H10F6N2OS B2476158 2-phenyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide CAS No. 400080-76-4](/img/structure/B2476158.png)

2-phenyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

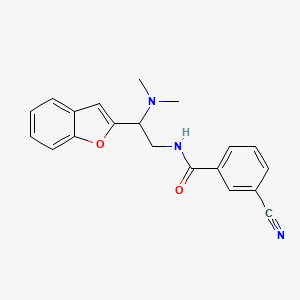

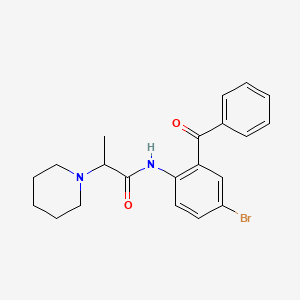

The compound “2-phenyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide” is a complex organic molecule that contains several functional groups. It has two phenyl rings (a six-membered carbon ring structure typical in many organic compounds), each substituted with a trifluoromethyl group (-CF3). It also contains a thiazole ring (a five-membered ring containing one nitrogen atom and one sulfur atom) and a carboxamide group (-CONH2) attached to the thiazole ring .

Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the phenyl and thiazole rings. The trifluoromethyl groups attached to the phenyl rings are electron-withdrawing, which could influence the electronic distribution and reactivity of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the electron-withdrawing trifluoromethyl groups and the electron-donating amide group. It could potentially undergo various organic reactions such as nucleophilic substitution or addition, depending on the reaction conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl groups could increase its lipophilicity, potentially enhancing its ability to cross biological membranes. The thiazole ring and carboxamide group could participate in hydrogen bonding, influencing its solubility and reactivity .Scientific Research Applications

Anticancer Activity

One notable application of 2-phenyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide derivatives is in anticancer research. A study demonstrated that these derivatives exhibit anticancer activity against various cell lines, including A-549, Bel7402, and HCT-8. Among them, the compound with a 4-chloro-2-methylphenyl amido substituted thiazole showed the highest activity at 48% (Cai et al., 2016).

Synthesis and Characterization

The synthesis of derivatives of this compound has been a subject of interest. Kumar et al. (2013) reported an efficient route to synthesize 2-phenyl-4-functionalized thiazoles, which are structurally similar to the compound , highlighting the potential for diverse applications in the field of synthetic organic chemistry (Kumar et al., 2013).

NF-kappaB and AP-1 Gene Expression Inhibitors

In the context of transcription factor inhibition, a study explored the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, a compound closely related to the one . This compound is an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors, which are crucial in the context of inflammatory responses and cancer (Palanki et al., 2000).

Crystal Structure Analysis

The crystal structure of related compounds, such as diflunisal carboxamides, has been studied to understand their molecular configuration and interaction potentials. Such analyses are vital for drug development and material science applications (Zhong et al., 2010).

Fungicidal Activity

The derivatives of 2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide have also been synthesized and tested for fungicidal activity, showcasing their potential in agricultural applications. The inhibition rates against specific fungi were significant, indicating their effectiveness as fungicides (Wei, 2012).

Mechanism of Action

Safety and Hazards

Future Directions

The potential applications and future directions for this compound would depend on its biological activity and physicochemical properties. It could potentially be explored for use in pharmaceutical or agrochemical contexts, given the presence of structural features common in these types of compounds .

Properties

IUPAC Name |

2-phenyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10F6N2OS/c19-17(20,21)11-7-4-8-12(9-11)25-15(27)13-14(18(22,23)24)26-16(28-13)10-5-2-1-3-6-10/h1-9H,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFZASIDHDGENKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(S2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10F6N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

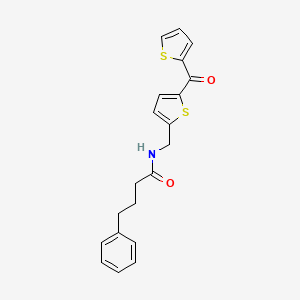

![3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2476075.png)

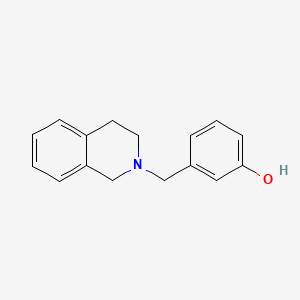

![3-(4-ethylphenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2476082.png)

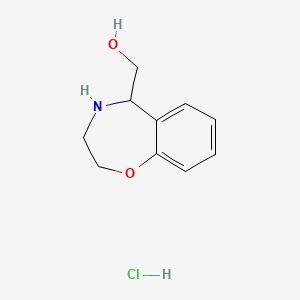

![2-[benzyl(ethyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2476087.png)

![1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride](/img/structure/B2476095.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2476098.png)